molecular formula C14H12N8OS B6440843 3-cyclopropyl-N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide CAS No. 2549053-69-0

3-cyclopropyl-N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide

Cat. No.: B6440843
CAS No.: 2549053-69-0
M. Wt: 340.37 g/mol
InChI Key: FNWFEWNPHAKSIH-UHFFFAOYSA-N
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Description

This compound is a fused heterocyclic molecule featuring dual [1,2,4]triazolo motifs linked via a pyridazine core, with a cyclopropyl substituent and a carboxamide bridge to a [1,2,4]triazolo[3,2-b][1,3]thiazol-6-ylmethyl group.

Properties

IUPAC Name

3-cyclopropyl-N-([1,3]thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N8OS/c23-13(15-5-9-6-24-14-16-7-17-21(9)14)10-3-4-11-18-19-12(8-1-2-8)22(11)20-10/h3-4,6-8H,1-2,5H2,(H,15,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNWFEWNPHAKSIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C3N2N=C(C=C3)C(=O)NCC4=CSC5=NC=NN45
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N8OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-cyclopropyl-N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on various research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H17N5O2SC_{16}H_{17}N_5O_2S, with a molecular weight of approximately 345.41 g/mol. The structure includes multiple heterocyclic components, notably the triazole and thiazole rings which are known for their diverse pharmacological properties.

Anticancer Activity

Research has indicated that triazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound demonstrate cytotoxic effects against various cancer cell lines with IC50 values ranging from 1.1 to 18.8 µM . This suggests a promising avenue for the development of novel anticancer agents.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Triazole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, compounds within this chemical class have exhibited Minimum Inhibitory Concentration (MIC) values as low as 6.25 µg/mL against pathogens such as Klebsiella pneumoniae and Escherichia coli . This underscores the potential of this compound in treating bacterial infections.

Anti-inflammatory and Analgesic Effects

In addition to anticancer and antimicrobial activities, triazole derivatives are noted for their anti-inflammatory and analgesic effects. The mechanism often involves inhibition of pro-inflammatory cytokines and mediators . Such activities make these compounds attractive candidates for further pharmacological exploration.

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is closely linked to their structural features. Modifications in the triazole or thiazole rings can significantly impact their potency and selectivity against various biological targets. For instance:

Structural Feature Biological Activity
Presence of cyclopropyl groupEnhanced anticancer activity
Substituents on the triazole ringVariability in antimicrobial efficacy
Functional groupsInfluence on anti-inflammatory properties

Understanding these relationships aids in rational drug design and optimization of therapeutic profiles.

Case Studies

Several case studies have highlighted the efficacy of compounds similar to this compound:

  • Cytotoxicity Study : A study demonstrated that a related triazole derivative exhibited significant cytotoxicity against breast cancer cells with an IC50 value of 10 µM .
  • Antimicrobial Efficacy : Another study reported that a triazole compound showed potent activity against Staphylococcus aureus, with an MIC of 8 µg/mL .

Scientific Research Applications

Biological Activities

Recent studies have indicated that this compound exhibits a range of biological activities:

Antimicrobial Activity

Research has shown that derivatives of triazole and thiazole compounds possess significant antimicrobial properties. The unique structure of 3-cyclopropyl-N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide suggests potential efficacy against various bacterial strains and fungi.

Anticancer Properties

Compounds containing triazole and pyridazine rings have been investigated for their anticancer effects. Preliminary data suggest that this compound may inhibit tumor growth by inducing apoptosis in cancer cells through specific molecular pathways.

Anti-inflammatory Effects

The presence of the thiazole moiety in the compound indicates potential anti-inflammatory properties. Studies have indicated that similar compounds can modulate inflammatory pathways and cytokine production.

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions:

  • Formation of Thiazole Ring : This is achieved through cyclization reactions involving appropriate precursors.
  • Triazole Formation : Subsequent reactions lead to the formation of the triazole rings through condensation reactions.
  • Final Coupling : The final product is obtained by coupling the synthesized intermediates under controlled conditions.

Case Studies

Several case studies have reported on the efficacy of similar compounds:

  • Study on Antimicrobial Activity :
    • A derivative demonstrated significant activity against Staphylococcus aureus and Escherichia coli, suggesting that structural modifications can enhance antimicrobial potency.
  • Cancer Research :
    • In vitro studies indicated that triazole derivatives could inhibit proliferation in breast cancer cell lines by inducing cell cycle arrest.
  • Inflammation Models :
    • Animal models showed reduced inflammation markers when treated with similar thiazole-triazole compounds.

Comparison with Similar Compounds

Research Findings and Data Table

Table 1: Comparative Analysis of Key Properties

Property Target Compound Compound A () TATOT Derivatives ()
Core Structure Triazolo-pyridazine + thiazole Pyrazolo-pyridine + triazolo Triazolo-triazolium
Key Substituents Cyclopropyl, carboxamide Isopropyl, methyl Amino, nitro groups
Thermal Stability Not reported (inferred high*) Not reported 280°C decomposition
Toxicity (Inferred) Low (structural analogy) Moderate (lipophilic groups) Low
Potential Applications Anticancer, antimicrobial Kinase inhibition Energetic materials

*Inference based on fused triazole-thiazole systems’ stability in TATOT derivatives .

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